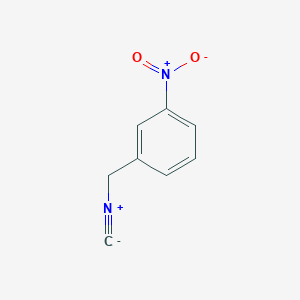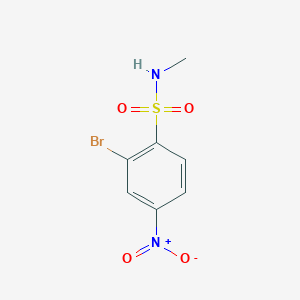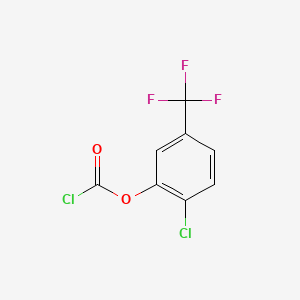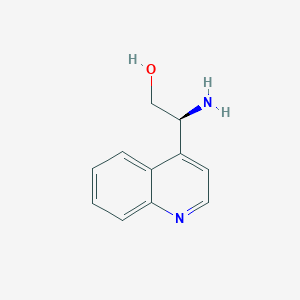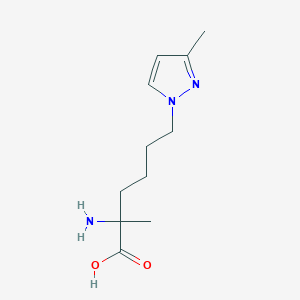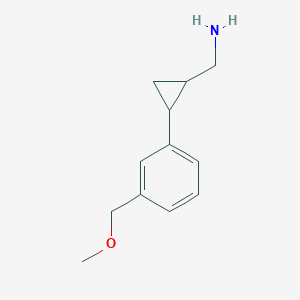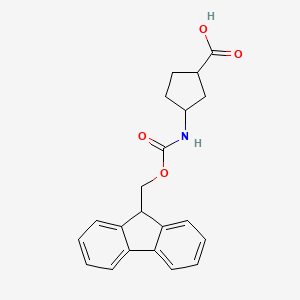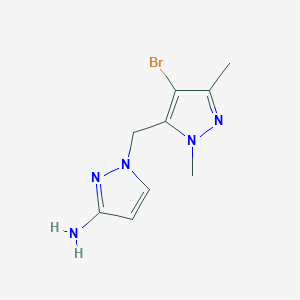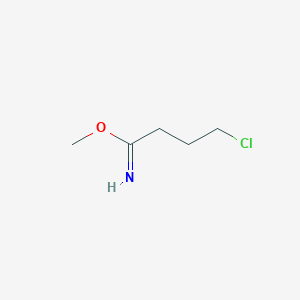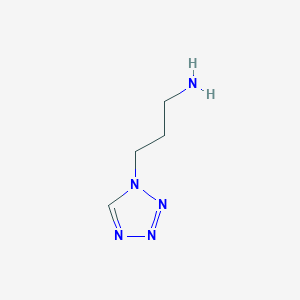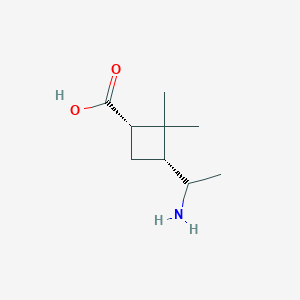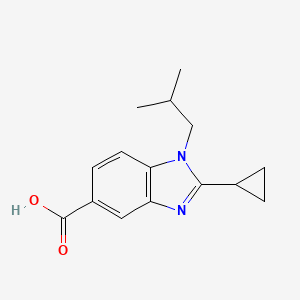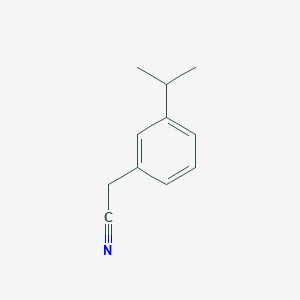
2-(3-Isopropylphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isopropylphenyl)acetonitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative of isopropylbenzene, where the nitrile group is attached to the acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
2-(3-Isopropylphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 3-isopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically requires heating to facilitate the nucleophilic substitution, resulting in the formation of the nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-(3-Isopropylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学的研究の応用
2-(3-Isopropylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Isopropylphenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
2-(4-Isopropylphenyl)acetonitrile: Similar structure but with the isopropyl group at the para position.
2-(2-Isopropylphenyl)acetonitrile: Similar structure but with the isopropyl group at the ortho position.
Benzyl cyanide: Lacks the isopropyl group but has a similar nitrile functionality.
Uniqueness
2-(3-Isopropylphenyl)acetonitrile is unique due to the specific positioning of the isopropyl group on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems
特性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
2-(3-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13N/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6H2,1-2H3 |
InChIキー |
VDHKLLIBEXRXFB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


